2-(Boc-aminomethyl)benzoic acid
Description
2-(Boc-aminomethyl)benzoic acid is a protected derivative of 2-aminomethylbenzoic acid, where the primary amine is shielded by a tert-butoxycarbonyl (Boc) group. This compound is widely utilized in organic synthesis, particularly in peptide chemistry, to prevent unwanted side reactions during coupling steps.
Properties
CAS No. |
669713-61-5 |
|---|---|
Molecular Formula |
C13H17NO4 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
2-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]benzoic acid |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)10(14)8-6-4-5-7-9(8)11(15)16/h4-7,10H,14H2,1-3H3,(H,15,16) |
InChI Key |
GWVKDNNYKKKOHC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC=C1C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=CC=CC=C1C(=O)O)N |
Pictograms |
Irritant |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Boc-aminomethyl)benzoic acid can be synthesized through a multi-step process involving the protection of the aminomethyl group with a Boc group and subsequent functionalization of the benzoic acid . One common method involves the reaction of 2-aminomethylbenzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity . The compound is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-(Boc-aminomethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected aminomethyl group can be substituted with other functional groups under appropriate conditions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free aminomethylbenzoic acid.
Coupling Reactions: It can participate in peptide coupling reactions to form peptide bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Deprotection Reactions: Acidic reagents like trifluoroacetic acid or hydrochloric acid.
Coupling Reactions: Coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base.
Major Products Formed
Substitution Reactions: Substituted benzoic acid derivatives.
Deprotection Reactions: 2-aminomethylbenzoic acid.
Coupling Reactions: Peptide-linked benzoic acid derivatives.
Scientific Research Applications
2-(Boc-aminomethyl)benzoic acid is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of complex organic molecules and peptides.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: As a precursor in the synthesis of pharmaceutical compounds and drug delivery systems.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Boc-aminomethyl)benzoic acid primarily involves its role as a protecting group in peptide synthesis . The Boc group stabilizes the aminomethyl group, preventing unwanted side reactions during chemical transformations . Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions to reveal the free amine .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
A comparative analysis of 2-(Boc-aminomethyl)benzoic acid with similar compounds is presented below, focusing on molecular properties, substituent effects, and applications.
Table 1: Molecular and Functional Comparison
Substituent Effects on Properties
(a) Boc Group vs. Free Amine
- This compound vs. 2-aminobenzoic acid: The Boc group reduces water solubility due to increased hydrophobicity but improves stability against oxidation and nucleophilic attack . Free amines (e.g., 2-aminobenzoic acid) are more reactive but require protection in complex syntheses .
(b) Halogen Substituents
- 5-(Boc-amino)-2-chlorobenzoic acid vs. 2-amino-4-bromobenzoic acid: Chlorine at C2 (electron-withdrawing) increases the carboxylic acid’s acidity (pKa ~2.5) compared to bromine at C4, which primarily enhances lipophilicity .
(c) Backbone Modifications
- 2-(Boc-aminomethyl)phenylacetic acid vs. This compound: The phenylacetic acid derivative’s CH₂COOH side chain reduces acidity (pKa ~4.5 vs. ~2.8 for benzoic acid) and alters binding affinity in biological systems .
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